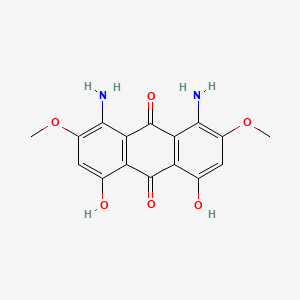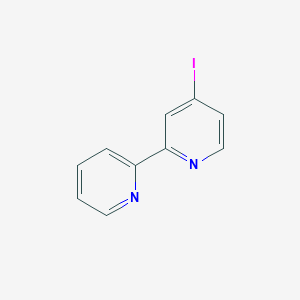
4-Iodo-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-2,2’-bipyridine is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,2’-bipyridine typically involves the iodination of 2,2’-bipyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent under mild conditions .
Industrial Production Methods: Industrial production of 4-Iodo-2,2’-bipyridine may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodo-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form C-C bonds with other aromatic compounds.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids under basic conditions.
Stille Coupling: Involves the use of organotin reagents and palladium catalysts.
Negishi Coupling: Employs organozinc reagents and palladium catalysts.
Major Products: The major products formed from these reactions are often bipyridine derivatives with various substituents, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-Iodo-2,2’-bipyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Iodo-2,2’-bipyridine depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability . In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
4,4’-Bipyridine: Has the nitrogen atoms in a different position, affecting its coordination properties and applications.
Uniqueness: 4-Iodo-2,2’-bipyridine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives through substitution and coupling reactions. This makes it a valuable compound in both fundamental research and practical applications .
Propriétés
Numéro CAS |
160539-03-7 |
|---|---|
Formule moléculaire |
C10H7IN2 |
Poids moléculaire |
282.08 g/mol |
Nom IUPAC |
4-iodo-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H7IN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H |
Clé InChI |
GUMNOUJDIYPVLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC=CC(=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


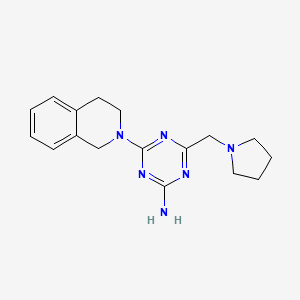


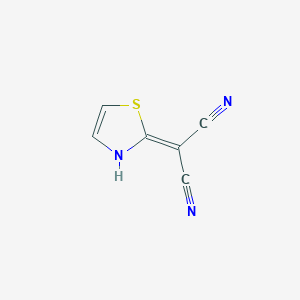

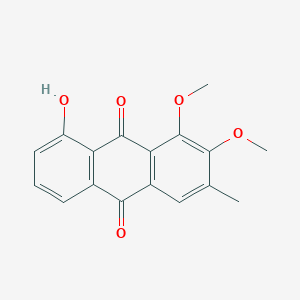

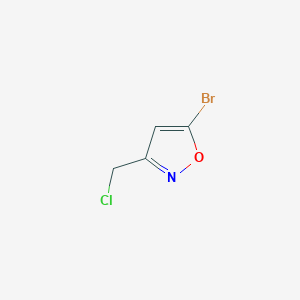

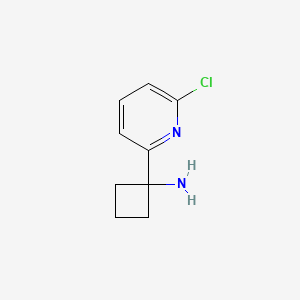

![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde](/img/structure/B13143291.png)
